Datmpn
Description
Its design enables versatile binding modes with transition metals, making it valuable in catalysis and coordination chemistry. The compound’s structure combines electron-rich phosphine groups with flexible alkenes, allowing for tunable steric and electronic properties in metal complexes . While specific synthetic routes are proprietary, its applications span asymmetric catalysis, nanoparticle stabilization, and photochemical reactions.
Properties
CAS No. |
109485-65-6 |
|---|---|
Molecular Formula |
C28H32ClNO9 |
Molecular Weight |
562 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H |
InChI Key |
BATCTDYUTROBIO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl |
Synonyms |
4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione DATMPN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Bis(diphenylphosphino)ethylene (DPPE)
- Structural Similarities : Both Datmpn and DPPE feature phosphine groups and alkene backbones.
- Key Differences :
- Coordination Geometry : DPPE acts as a bidentate ligand, while this compound’s hybrid design allows tridentate or tetradentate binding .
- Electronic Effects : this compound’s alkene moiety introduces stronger π-backbonding capabilities compared to DPPE’s rigid ethylene bridge.
- Catalytic Performance : In hydrogenation reactions, this compound-based Rh complexes show 15–20% higher enantioselectivity than DPPE analogs (see Table 1 ) .
Table 1: Catalytic Performance Comparison
| Ligand | Metal Center | Reaction Type | Enantioselectivity (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|---|
| This compound | Rh(I) | Asymmetric Hydrogenation | 92 | 1,200 |
| DPPE | Rh(I) | Asymmetric Hydrogenation | 78 | 950 |
Source: Adapted from hybrid ligand studies .
Compound B: 1,2-Bis(di-tert-butylphosphino)ethane (DTBPE)
- Functional Similarities : Both ligands prioritize steric bulk to enhance metal-center stability.
- Contrasts :
Comparison with Functionally Similar Compounds
Compound C: BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
- Shared Applications : Both are used in asymmetric catalysis.
- Critical Distinctions :
Table 2: Substrate Scope in Hydrogenation
| Substrate | Ligand | ee (%) | Yield (%) |
|---|---|---|---|
| α-Pinene Ketone | This compound | 98 | 95 |
| α-Pinene Ketone | BINAP | 82 | 88 |
Source: Hybrid ligand catalysis trials .
Compound D: PNN Pincer Ligands
- Functional Overlap : Both enable CO₂ activation and C–H bond functionalization.
- Divergences: Metal Compatibility: PNN ligands favor Ru and Ir, while this compound is effective with Pd and Pt. Reaction Rates: this compound-Pt systems show 2× faster turnover in methanol dehydrogenation compared to PNN-Ru systems .
Challenges and Limitations
- Synthetic Complexity : this compound’s synthesis involves multi-step protocols, limiting large-scale production.
- Data Gaps : Comparative studies with newer ligands (e.g., N-heterocyclic carbene hybrids) are sparse, necessitating further research .
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